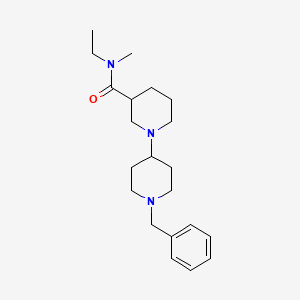![molecular formula C23H27FN4 B6003476 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6003476.png)
1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective and potent inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine neurotransmission in the brain. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
作用機序
The mechanism of action of 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, the compound increases the levels of dopamine in the synaptic cleft, leading to increased dopamine neurotransmission. This increased neurotransmission can have various effects on behavior and physiology, depending on the brain region and the specific receptors that are activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine are dependent on the brain region and the specific receptors that are activated. In general, the compound has been shown to increase dopamine neurotransmission in the brain, which can lead to various effects on behavior and physiology. For example, the compound has been shown to increase locomotor activity in rodents, which is a common measure of drug-induced behavioral activation. Additionally, the compound has been shown to increase dopamine release in the prefrontal cortex, which is a brain region that is implicated in cognitive processes such as working memory and decision making.
実験室実験の利点と制限
The advantages of using 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine in lab experiments include its high selectivity and potency for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine neurotransmission in various physiological and pathological conditions. Additionally, the compound is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and administration to avoid unwanted effects on behavior and physiology.
将来の方向性
There are several future directions for research on 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine. One potential direction is to investigate the potential therapeutic effects of dopamine transporter inhibitors in the treatment of psychiatric disorders such as ADHD and depression. Additionally, the compound could be used to investigate the role of dopamine neurotransmission in various physiological processes, such as learning and memory, reward processing, and motor control. Finally, the compound could be used to develop new and more selective dopamine transporter inhibitors that could have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine involves the reaction of 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde with 2-fluorobenzylamine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperidine in the presence of acetic acid to yield the final product. The purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
1-(2-fluorobenzyl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been extensively studied for its potential applications in scientific research. The compound is a selective and potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine neurotransmission in various physiological and pathological conditions. The compound has been used to investigate the neurochemical and behavioral effects of drugs of abuse, such as cocaine and amphetamines. Additionally, the compound has been used to study the potential therapeutic effects of dopamine transporter inhibitors in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4/c1-18-14-22(28-13-5-11-26-28)10-9-19(18)15-25-21-7-4-12-27(17-21)16-20-6-2-3-8-23(20)24/h2-3,5-6,8-11,13-14,21,25H,4,7,12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDBDFKUTKBRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CNC3CCCN(C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B6003438.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)
![2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6003449.png)
![N-(3-chlorophenyl)-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6003469.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003482.png)
![2-[(tert-butylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6003488.png)
![2-[(2-chlorophenyl)imino]-5-(3-ethoxy-4-isopropoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6003491.png)